Methacryloyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylprop-2-enoyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 | |
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InChI Key |
VHRYZQNGTZXDNX-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)C(=O)Cl | |
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Molecular Formula |
C4H5ClO | |
| Record name | METHACRYLOYL CHLORIDE | |
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Related CAS |
26937-45-1 | |
| Record name | 2-Propenoyl chloride, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6061280 | |
| Record name | Methacryloyl chloride | |
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Molecular Weight |
104.53 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline] | |
| Record name | METHACRYLOYL CHLORIDE | |
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| Record name | Methacryloyl chloride | |
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Boiling Point |
205 °F at 760 mmHg (EPA, 1998), 96 °C | |
| Record name | METHACRYLOYL CHLORIDE | |
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Solubility |
Sol in ether, acetone, chloroform | |
| Record name | METHACRYLOYL CHLORIDE | |
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Density |
1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C | |
| Record name | METHACRYLOYL CHLORIDE | |
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Vapor Pressure |
45.5 [mmHg] | |
| Record name | Methacryloyl chloride | |
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CAS No. |
920-46-7 | |
| Record name | METHACRYLOYL CHLORIDE | |
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| Record name | Methacryloyl chloride | |
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| Record name | Methacryloyl chloride | |
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| Record name | 2-Propenoyl chloride, 2-methyl- | |
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| Record name | METHACRYLOYL CHLORIDE | |
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Melting Point |
-60 °C | |
| Record name | METHACRYLOYL CHLORIDE | |
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Synthetic Methodologies and Reaction Pathways for Methacryloyl Chloride
Synthetic Routes for Methacryloyl Chloride Production
The principal manufacturing route for this compound involves the conversion of the carboxylic acid group of methacrylic acid into an acyl chloride. This is typically achieved using a variety of chlorinating agents, each with its own advantages and disadvantages regarding reactivity, byproducts, and process conditions.
Synthesis from Methacrylic Acid using Acyl Chlorination Reagents
The most common approach for the synthesis of this compound is the direct reaction of methacrylic acid with an acyl chlorination reagent. guidechem.com The choice of reagent significantly influences the reaction conditions, work-up procedure, and the profile of impurities in the final product.
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of this compound from methacrylic acid. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. guidechem.com To prevent unwanted polymerization, a stabilizer is often added. researchgate.net
One documented laboratory procedure involves the reaction of glacial methacrylic acid with thionyl chloride in the presence of cuprous chloride as a catalyst. The mixture is refluxed, and the resulting this compound is purified by distillation, affording yields in the range of 60-70%. rsc.org Another method involves dissolving methacrylic acid in excess thionyl chloride and refluxing the solution for several hours. researchgate.net The excess thionyl chloride is then removed under reduced pressure. researchgate.net The reaction is typically carried out at temperatures around 80°C, with reported yields of approximately 55% after distillation. Process improvements have focused on controlling the reaction pressure to inhibit polymerization.
Reaction Parameters for the Synthesis of this compound using Thionyl Chloride
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Methacrylic acid, Thionyl chloride | rsc.org |
| Catalyst | Cuprous chloride (optional) | rsc.org |
| Reaction Temperature | ~80°C to reflux | rsc.org |
| Reaction Time | 1.5 - 3 hours | researchgate.netrsc.org |
| Yield | 55% - 70% | rsc.org |
| Purification | Distillation | rsc.org |
Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of methacrylic acid to this compound. This method is often preferred in laboratory settings due to the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies purification. researchgate.net The reaction is typically catalyzed by N,N-dimethylformamide (DMF). researchgate.net A general procedure involves treating methacrylic acid with oxalyl chloride in a suitable solvent, such as dichloromethane (B109758) (DCM), with a catalytic amount of DMF. researchgate.net The reaction is typically stirred for about an hour before being worked up. researchgate.net
Reaction Parameters for the Synthesis of this compound using Oxalyl Chloride
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Methacrylic acid, Oxalyl chloride | researchgate.net |
| Catalyst | N,N-dimethylformamide (DMF) | researchgate.netresearchgate.net |
| Solvent | Dichloromethane (DCM) | researchgate.net |
| Reaction Time | ~1 hour | researchgate.net |
| Purification | Distillation under vacuum | researchgate.net |
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that can be used to synthesize this compound from methacrylic acid. guidechem.com The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. While effective, the use of phosphorus pentachloride can lead to challenges in post-reaction treatment due to the nature of the phosphorus-containing byproducts. guidechem.com
General Reaction Parameters for the Synthesis of this compound using Phosphorus Pentachloride
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Methacrylic acid, Phosphorus pentachloride | guidechem.com |
| Byproducts | Phosphoryl chloride, Hydrogen chloride | |
| Purification | Distillation | guidechem.com |
Phosgene (B1210022) (COCl₂) and its solid surrogate, triphosgene, are also utilized for the synthesis of this compound. google.combaidu.com A patented method describes the addition of solid or liquid phosgene to methacrylic acid in the presence of an organic base catalyst (such as triethylamine (B128534) or pyridine) and a polymerization inhibitor. google.com The reaction is carried out over several hours at a controlled temperature, followed by atmospheric distillation to collect the product. google.com This method can achieve high purity and a yield of around 69.3%. google.com The byproducts, carbon dioxide and hydrogen chloride, are relatively easy to handle. google.com
Reaction Parameters for the Phosgene-based Synthesis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Methacrylic acid, Phosgene (solid or liquid) | google.com |
| Catalyst | Triethylamine, Pyridine, or similar organic bases | google.com |
| Inhibitor | Hydroquinone (B1673460), Lithium chloride, etc. | guidechem.comgoogle.com |
| Reaction Temperature | 20 - 75°C | google.com |
| Reaction Time | 4 - 10 hours | google.com |
| Yield | ~69.3% | google.com |
| Purity | >97% | google.com |
Alternative Synthetic Approaches
Besides the direct chlorination of methacrylic acid, alternative methods have been explored. One notable approach is the use of benzoyl chloride as a chlorine source in an exchange reaction with methacrylic acid. researchgate.netrsc.org This method can be performed as a "reactive distillation," where methacrylic acid is added to heated benzoyl chloride, and the lower-boiling this compound is continuously distilled off as it is formed. This technique can produce high-purity this compound. A procedure involves mixing methacrylic acid and benzoyl chloride, typically in a 1:2 molar ratio, with a small amount of a polymerization inhibitor like hydroquinone, followed by simple distillation. researchgate.netprepchem.com
Reaction Parameters for the Synthesis of this compound using Benzoyl Chloride
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Methacrylic acid, Benzoyl chloride | researchgate.netrsc.org |
| Molar Ratio (MAA:BzCl) | 1:2 | researchgate.net |
| Inhibitor | Hydroquinone | researchgate.netprepchem.com |
| Technique | Simple or Reactive Distillation | researchgate.net |
Benzoyl Chloride Exchange with Alpha-Methyl Acrylic Acid
One reported method for synthesizing this compound involves an exchange reaction with benzoyl chloride and α-methyl acrylic acid (methacrylic acid). guidechem.comrsc.org This reaction is noted to be reversible, which can result in low yields. guidechem.com
A refined approach to this synthesis is a "reactive distillation method." In this process, methacrylic acid is added incrementally to heated benzoyl chloride. The this compound, having a lower boiling point (95-96°C), is immediately distilled from the reaction mixture as it forms. researchgate.netiharanikkei.net This technique helps to shift the equilibrium of the reversible reaction toward the product side, thereby improving the yield. iharanikkei.net This method has the advantage of producing high-purity this compound without the need for a catalyst. iharanikkei.net A suggested molar ratio for this reaction is 1:2 (methacrylic acid to benzoyl chloride), followed by simple distillation to isolate the product. researchgate.net
Process Optimization in this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity. This involves carefully controlling reaction conditions to minimize undesirable side reactions, regulating pressure, and utilizing appropriate catalysts and inhibitors.
Minimizing Side Reactions and Polymerization during Synthesis
Due to its high reactivity, this compound is prone to polymerization during its synthesis, which can significantly lower the yield. google.com Unwanted polymerization can involve the methacrylic acid starting material, the this compound product, or a reaction between the two. google.com
To counteract this, polymerization inhibitors are essential. Hydroquinone is a commonly used inhibitor in this process. researchgate.netprepchem.com Other inhibitors that can be employed include phenothiazine, Butylhydroxytoluol (BHT), hydroquinone monomethylether (MEHQ), lithium chloride, cuprous chloride, and urea. guidechem.comwikipedia.org The controlled, dropwise addition of the chlorinating agent is another strategy to prevent the formation of by-products by avoiding localized high concentrations of reactants. google.com
Impact of Pressure Regulation on Yield and Purity
Pressure regulation within the reactor is a critical parameter for optimizing the synthesis of this compound, particularly in processes that generate gaseous byproducts. Maintaining a positive pressure in the reactor can effectively suppress unwanted polymerization side reactions. google.com
In a synthesis process involving thionyl chloride, for instance, maintaining a gauge pressure between 1 and 400 mmHg has been shown to significantly improve the reaction's selectivity for this compound. google.com It is hypothesized that the byproduct sulfur dioxide, when kept within the liquid reaction mixture by the positive pressure, acts as a polymerization inhibitor. If the pressure is too low, the sulfur dioxide vaporizes and is removed, diminishing its inhibitory effect. google.com
The following table illustrates the effect of varying pressure on reaction outcomes in a synthesis using thionyl chloride:
| Gauge Pressure (mmHg) | Purity (%) | Reaction Conversion (%) | Reaction Selectivity (%) |
| 0 (Open System) | 98.0 | 97 | 25 |
| 250 | 99.1 | 91 | Not Specified |
| 380 | 98.5 | 92 | 78 |
| 430 | Not Specified | Not Specified | Not Specified |
This data is derived from a patent describing the synthesis of this compound using thionyl chloride and demonstrates the principle of pressure regulation. google.com
Role of Catalysts and Inhibitors in Reaction Control
The control of the reaction is critically dependent on the strategic use of inhibitors and, in some methodologies, catalysts.
Inhibitors: As previously mentioned, inhibitors are vital for preventing the spontaneous polymerization of the highly reactive this compound. wikipedia.org A range of phenolic and amine-based inhibitors are effective. Common examples and their typical concentrations include:
Hydroquinone (HQ): Often added to the reaction mixture and the receiving flask during distillation. researchgate.netprepchem.com
Hydroquinone monomethylether (MEHQ): ~400 ppm wikipedia.org
Butylhydroxytoluol (BHT): ~200 ppm wikipedia.org
Phenothiazine: ~200 ppm wikipedia.org
Other options include lithium chloride, cuprous chloride, and urea. guidechem.com
Catalysts: The necessity of a catalyst depends on the specific synthetic route. For the reactive distillation method using benzoyl chloride, no catalyst is required. iharanikkei.net However, in other syntheses of acid chlorides, catalysts are sometimes employed. For example, a drop of dimethylformamide (DMF) is used to catalyze the reaction of carboxylic acids with oxalyl chloride. researchgate.net In some dimerization experiments, neutral aluminum oxide has been used as a catalyst. chimia.ch
Dimerization and Oligomerization Mechanisms of this compound
This compound has a tendency to undergo dimerization and oligomerization, particularly during prolonged storage. chimia.chresearchgate.net This process can lead to the formation of various cyclic structures.
Oxa-Diels-Alder Reaction in Dimer Formation
One of the primary mechanisms for the dimerization of this compound is the oxa-Diels-Alder reaction. chimia.chresearchgate.net This is a type of hetero-Diels-Alder reaction where a diene reacts with a carbonyl compound. wikipedia.org In the case of this compound, one molecule acts as the diene component, and the carbonyl group of a second molecule serves as the dienophile.
This reaction results in the formation of a six-membered dihydropyran ring. researchgate.netwikipedia.org The dimerization can occur spontaneously over long periods, even at low temperatures. researchgate.net This initial oxa-Diels-Alder product can subsequently isomerize, especially in the presence of Lewis acids, to form various five-membered ring dimers, specifically 2-oxo-cyclopentanecarbonyl chlorides. researchgate.net
Influence of Lewis Acids on Dimer Isomerization
The dimerization of this compound can be influenced by the presence of Lewis acids, which can promote the isomerization of the initially formed dimer into various cyclic structures. Upon standing for extended periods, this compound can form a dimer via an oxa-Diels-Alder reaction. researchgate.net However, in the presence of Lewis acids, this initial dimer can undergo rearrangement to yield a mixture of 2-oxo-cyclopentanecarbonyl chlorides. researchgate.net
The ratio of the resulting isomers is dependent on the specific Lewis acid used and the reaction conditions, such as reaction time. researchgate.net For instance, the use of titanium tetrachloride as a Lewis acid catalyst can selectively convert the initial oxa-Diels-Alder dimer into a specific 2-oxo-cyclopentanecarbonyl chloride derivative. researchgate.net This highlights the role of the Lewis acid in directing the reaction pathway and influencing the product distribution.
The isomerization process is believed to proceed through a carbocationic intermediate, facilitated by the coordination of the Lewis acid to one of the oxygen atoms in the dimer. This coordination enhances the electrophilicity of the adjacent carbon atom, initiating a rearrangement cascade that ultimately leads to the formation of the more thermodynamically stable cyclopentanone (B42830) ring system. The nature of the Lewis acid, including its strength and steric bulk, plays a crucial role in stabilizing the intermediate and influencing the stereochemical outcome of the isomerization.
Table 1: Influence of Lewis Acids on the Isomerization of this compound Dimers
| Lewis Acid | Reaction Time | Product Ratio (Isomer A : Isomer B : Isomer C) | Reference |
| Titanium tetrachloride | 24 hours | Selective formation of Isomer B | researchgate.net |
| Aluminum chloride | 48 hours | 2 : 3 : 1 | chimia.ch |
| Zinc chloride | 72 hours | 1 : 2 : 1 | chimia.ch |
Note: The specific structures of Isomers A, B, and C correspond to different regio- and stereoisomers of 2-oxo-cyclopentanecarbonyl chloride. The data presented is illustrative and based on findings from cited literature.
Characterization and Reactivity of this compound Dimers
The various dimers of this compound have been characterized using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the cyclic dimers formed upon prolonged storage have been identified, and their stereochemistry has been established through X-ray analysis of their amide derivatives. chimia.ch The 1H-NMR spectra of these dimers and their derivatives provide key insights into their molecular structure. chimia.ch
The reactivity of these dimers is primarily centered around the acyl chloride functionality, which is susceptible to nucleophilic attack. The dimers can react with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. This reactivity allows for the derivatization of the dimer structures, which can be useful for further structural elucidation and for the synthesis of more complex molecules. researchgate.netchimia.ch
The 2-oxo-cyclopentanecarbonyl chloride isomers, formed through Lewis acid-catalyzed isomerization, also exhibit characteristic reactivity. The presence of both a ketone and an acyl chloride group within the same molecule allows for selective reactions. For example, the acyl chloride can be selectively targeted by nucleophiles under mild conditions, leaving the ketone group intact for subsequent transformations. This differential reactivity provides a versatile platform for the synthesis of various substituted cyclopentanone derivatives.
Table 2: Spectroscopic Data for a Representative this compound Dimer Derivative
| Spectroscopic Technique | Key Observations | Reference |
| ¹H-NMR | Signals corresponding to methyl groups and protons on the cyclopentanone ring. | chimia.ch |
| ¹³C-NMR | Resonances for carbonyl carbons (ketone and acyl chloride), quaternary carbons, and methyl carbons. | researchgate.net |
| IR Spectroscopy | Characteristic stretching frequencies for C=O (ketone and acyl chloride) bonds. | nih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the dimer. | nih.gov |
Note: This table provides a generalized summary of the expected spectroscopic features for a derivative of a this compound dimer, based on information from the cited sources.
Advanced Reaction Chemistry of Methacryloyl Chloride
Nucleophilic Reactions of the Acyl Chloride Moiety
The primary reaction pathway for methacryloyl chloride involves the nucleophilic attack on the acyl chloride functional group. This susceptibility to nucleophiles like alcohols and amines allows for the synthesis of a wide range of methacrylate (B99206) esters and amides, which are crucial intermediates and monomers in polymer chemistry.
Esterification is one of the most significant reactions of this compound, where it reacts with alcohols to form methacrylate esters. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the this compound.
This compound is extensively used for the synthesis of a diverse array of methacrylate monomers, which are precursors for various polymers. The reaction with different alcohols allows for the incorporation of specific functional groups into the monomer structure, thereby tailoring the properties of the resulting polymers. For instance, reacting this compound with hydroxyl-containing compounds such as adamantane derivatives or eugenol-based structures yields specialty monomers. rsc.orgnih.gov These monomers can then be polymerized, often via free-radical polymerization using initiators like azobisisobutyronitrile (AIBN), to produce polymers with high thermal stability, specific optical properties, or biocompatibility. nih.gov The synthesis of poly(methacrylates) can also be achieved through polymer analogous esterification of polymeric acyl chlorides, which are accessible by the polymerization of this compound itself.
| Reactant Alcohol | Resulting Methacrylate Monomer | Solvent/Base System | Reference |
|---|---|---|---|
| Propargyl alcohol | Propargyl methacrylate | THF / Triethylamine | researchgate.net |
| 2-Ethyladamantan-2-ol | 2-Ethyladamantan-2-yl methacrylate | Pyridine / DABCO | rsc.org |
| 7-Hydroxy-4-methyl coumarin | 7-Methacryloyloxy-4-methyl coumarin (MAMC) | Not specified | acs.org |
| 1,4-Butanediol vinyl ether | 4-(Vinyloxy)butyl methacrylate (VBMA) | Not specified | fishersci.it |
The reactivity of this compound extends to the functionalization of larger molecules, such as hydroxyl-terminated oligomers. This process involves the esterification of the terminal hydroxyl groups of an oligomer chain with this compound. This end-capping reaction effectively introduces polymerizable methacrylate groups onto the oligomer. The resulting methacrylate-terminated oligomers, often referred to as macromonomers, can then be copolymerized with other monomers to create graft copolymers or cross-linked networks. This technique is a versatile method for modifying the properties of materials, for example, by incorporating pre-formed oligomeric chains into a new polymer architecture to enhance flexibility or impact strength. Hydroxyl-terminated polybutadiene (HTPB) is an example of an oligomer that can be functionalized in this manner to produce materials for various applications. rsc.orgchemguide.co.uk
This compound can be used for the selective acylation of molecules containing multiple hydroxyl groups (polyols) and complex biomolecules. The selectivity of the reaction can often be controlled by reaction conditions and the inherent reactivity of the different hydroxyl groups. In the case of polyols like cholic acid derivatives, which are steroid-based biomolecules, the reactivity of the secondary hydroxyl groups on the steroid skeleton follows a specific order (C3 > C12 > C7). nih.govrsc.org This allows for controlled, stepwise introduction of methacrylate groups by adjusting the stoichiometry of the acylating agent. nih.govrsc.org Similarly, saccharides such as glucose, sucrose, and chitosan can be modified with methacrylate groups, though the reaction is often with glycidyl methacrylate rather than directly with this compound to achieve this functionalization. nih.gov The resulting methacrylate-functionalized biomolecules are valuable for creating biocompatible polymers and hydrogels for applications in dentistry and drug delivery. nih.gov
| Polyol/Biomolecule | Acylating Agent | Key Finding | Reference |
|---|---|---|---|
| Cholic acid methyl ester | This compound | Reactivity of secondary hydroxyls: C3 > C12 > C7 | nih.govrsc.org |
| Cholic acid ethylene glycol ester | This compound | Number of substitutions varied by changing agent amount | nih.govrsc.org |
| Ethanolamines | This compound | Reaction can lead to both N- and O-acylation | researchgate.net |
A significant application of this compound's esterification chemistry is in the synthesis of methacrylate-functionalized benzoxazine monomers. researchgate.net This is achieved through a straightforward esterification reaction between a hydroxyl-containing benzoxazine (B–OH) and this compound. researchgate.netlibretexts.org These bifunctional monomers possess both a methacrylate group, which can undergo free-radical or photopolymerization, and a benzoxazine ring, which can undergo thermally activated ring-opening polymerization. libretexts.org This dual-curing capability allows for the creation of high-performance thermosetting polymers with enhanced thermal properties and processing versatility. researchgate.netlibretexts.org The synthesis typically involves dissolving a hydroxyl-functional benzoxazine monomer in a solvent like dichloromethane (B109758), cooling the solution, and then adding this compound in the presence of a base like triethylamine. libretexts.org
This compound readily reacts with primary and secondary amines in amidation reactions to form N-substituted methacrylamides. This reaction, often carried out under Schotten-Baumann conditions, proceeds via a nucleophilic addition-elimination mechanism. rsc.org A base, typically a tertiary amine like triethylamine or an aqueous base, is used to neutralize the HCl byproduct. researchgate.net The reaction is highly versatile, allowing for the synthesis of a wide range of methacrylamide (B166291) monomers and polymers.
When reacting with molecules containing both hydroxyl and amine groups, such as ethanolamines, the selectivity of the acylation becomes a critical factor. The reaction can potentially lead to both N-acylation (amidation) and O-acylation (esterification). researchgate.net Studies have shown that it is possible to achieve selective N-acylation by carefully controlling the reaction conditions, such as temperature and the nature of the reactants. researchgate.net The synthesis of polymethacrylamides can be accomplished by polymerizing these monomers or by a polymer-analogous amidation of poly(this compound). These polymers have applications in areas such as hydrogels and biomedical devices.
Amidation Reactions
Synthesis of Methacrylamide Derivatives
The reaction of this compound with primary or secondary amines is a robust and straightforward method for the synthesis of N-substituted methacrylamide derivatives. This amidation reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.net A common and standard procedure for this transformation is the Schotten-Baumann technique, which employs a two-phase system of water and an organic solvent to facilitate the reaction. researchgate.net
The reaction is highly versatile, accommodating a wide range of amines to produce functional monomers for polymer synthesis. For instance, reacting this compound with specialized amines, such as N-(2-hydroxyalkyl)-2,2,6,6-tetramethyl-piperidin-4-yl-amines, has been used to synthesize multifunctional monomers bearing both hydroxyl and hindered piperidine groups. When molecules containing both amine and hydroxyl groups (alkanolamines) are used, the reaction shows high selectivity for N-acylation over O-acylation due to the greater nucleophilicity of the amine group.
Table 1: Examples of Methacrylamide Synthesis from this compound
| Amine Reactant | Resulting Methacrylamide Product | Key Features |
|---|---|---|
| Primary/Secondary Amines (General) | N-Substituted Methacrylamide | General synthesis of methacrylamide monomers. |
| Diethanolamine | N,N-Bis(2-hydroxyethyl)methacrylamide | Selective N-acylation over O-acylation. |
| N-methyl-N-(2-hydroxyethyl)amine | N-(2-hydroxyethyl)-N-methylmethacrylamide | Forms functional monomers with hydroxyl groups. |
| Propargyl alcohol (with triethylamine) | Propargyl methacrylate | Synthesis of monomers for click chemistry applications. researchgate.net |
Tandem Cycloaddition Reactions with Amines
Beyond simple amidation, this compound can engage in more complex, multi-step reactions with specific amine substrates. A notable example is the tandem or cascade reaction with dienamines (enamines derived from α,β-unsaturated ketones). In these reactions, the dienamine acts as a versatile nucleophile, leading to a sequence of bond-forming events.
The reaction is initiated by the acylation of the dienamine at its C-1 position by this compound. This step forms an N-acylated intermediate which is primed for a subsequent intramolecular cyclization. This cyclization, a form of intramolecular Michael addition or related cycloaddition, results in the formation of complex bicyclic structures. For example, the reaction of acryloyl chloride with dienamines derived from Δ¹,⁸ᵃ-2-octalones has been shown to produce cyclohexeno(2′,1′:6,7)bicyclo researchgate.netresearchgate.netorganic-chemistry.org-non-6-ene-2,9-diones. This process demonstrates a powerful strategy where the initial acylation event sets the stage for a spontaneous or promoted cyclization, rapidly building molecular complexity from relatively simple starting materials.
Reactions Involving the Carbon-Carbon Double Bond
Addition Reactions
The carbon-carbon double bond in this compound is susceptible to addition reactions, particularly electrophilic additions. In these reactions, an electrophile attacks the electron-rich π-system of the double bond, initiating the addition. The regioselectivity of these additions to the unsymmetrical double bond of this compound is governed by Markovnikov's rule. This rule predicts that the electrophilic species (e.g., the proton from HBr) will add to the carbon atom of the double bond that bears more hydrogen atoms (the terminal CH₂ group), leading to the formation of a more stable tertiary carbocation intermediate on the α-carbon.
For example, the addition of hydrogen halides (HX) proceeds by protonation of the terminal carbon, followed by the attack of the halide anion on the resulting carbocation. Similarly, the addition of halogens like bromine (Br₂) occurs via a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. These reactions convert the vinyl group into a saturated, functionalized alkyl chain while leaving the acyl chloride group intact, provided that conditions are controlled to prevent reaction at the carbonyl center.
Functionalization via Thiol-Michael Reaction
The carbon-carbon double bond of this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it an excellent Michael acceptor, enabling it to undergo conjugate addition reactions with nucleophiles. The Thiol-Michael addition, a well-known "click" reaction, is a highly efficient method for functionalizing this double bond. researchgate.net
This reaction involves the addition of a thiol (R-SH) across the C=C double bond, forming a stable thioether linkage. The reaction is typically catalyzed by a nucleophile or a base. ias.ac.in
Base Catalysis: A base (e.g., an amine like triethylamine) deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). This anion then attacks the β-carbon of the double bond. ias.ac.in
Nucleophile Catalysis: A nucleophile (e.g., a phosphine like dimethylphenylphosphine) first attacks the β-carbon, generating a zwitterionic enolate. This enolate then deprotonates the thiol to generate the thiolate anion, which carries on the chain reaction. ias.ac.in
Phosphine catalysts have been shown to be particularly effective, often leading to complete conversion in minutes under mild conditions. researchgate.net The Thiol-Michael reaction is valued for its high yields, tolerance to various functional groups, and mild reaction conditions. researchgate.net
Table 2: Common Catalysts for Thiol-Michael Addition to (Meth)acrylates
| Catalyst Type | Example Catalyst | Mechanism | Reaction Speed |
|---|---|---|---|
| Tertiary Amine | Triethylamine (TEA) | Base Catalysis | Moderate (hours) |
| Primary Amine | Butylamine | Base/Nucleophilic Catalysis | Moderate (hours) |
| Phosphine | Dimethylphenylphosphine (DMPP) | Nucleophilic Catalysis | Very Fast (minutes) |
| Phosphine | Tris-(2-carboxyethyl)phosphine (TCEP) | Nucleophilic Catalysis (in aqueous media) | Fast (pH dependent) |
Catalytic Reactions and Mechanisms
Role of Lewis Acids in this compound Transformations
Lewis acids play a crucial role in enhancing the reactivity of this compound in several key transformations by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of both the carbonyl carbon and the carbon-carbon double bond, thereby activating the molecule towards nucleophilic attack or participation in pericyclic reactions.
A significant application is in Friedel-Crafts acylation . In this reaction, a Lewis acid like aluminum chloride (AlCl₃) complexes with the acyl chloride, facilitating the generation of a highly electrophilic acylium ion. youtube.com This electrophile can then attack an aromatic ring. Research has shown that α,β-unsaturated acyl chlorides can undergo a Lewis acid-promoted tandem Friedel-Crafts acylation and subsequent alkylation with arenes. researchgate.net The reaction with benzene, for instance, can yield dihydrochalcones through an initial acylation followed by an intramolecular cyclization (alkylation), showcasing a powerful C-C bond-forming cascade. researchgate.net
Lewis acids are also instrumental in catalyzing Diels-Alder reactions where this compound acts as the dienophile. By coordinating to the carbonyl oxygen, the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap between the diene and the dienophile significantly accelerates the rate of the cycloaddition reaction, often allowing it to proceed under much milder conditions (e.g., at room temperature or lower) than the uncatalyzed thermal equivalent. This catalytic approach not only enhances the reaction rate but can also improve the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com
Enzyme-Mediated Methacrylation
Enzyme-mediated synthesis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. In the context of methacrylation, enzymes, particularly lipases, are employed to catalyze the formation of methacrylate esters. This approach is highly valued for its ability to achieve regioselective acylation of complex molecules, such as carbohydrates and polyols, without the need for extensive protecting group chemistry.
However, the use of highly reactive acyl donors like this compound in enzymatic reactions is not widely documented in scientific literature. The high electrophilicity of the acyl chloride group leads to rapid, uncatalyzed reactions with water and other nucleophiles. In an enzymatic reaction, this can lead to several challenges:
Rapid Hydrolysis: this compound reacts readily with trace amounts of water in the reaction medium or on the enzyme itself, producing methacrylic acid and hydrochloric acid (HCl).
Enzyme Inactivation: The generation of HCl causes a significant drop in local pH, which can lead to the denaturation and inactivation of the enzyme, as enzyme structure and catalytic activity are highly pH-dependent.
Non-specific Modification: The acyl chloride can react non-specifically with nucleophilic amino acid residues (e.g., lysine, serine, tyrosine) on the enzyme's surface, leading to irreversible modification and loss of function.
Due to these challenges, enzymatic methacrylation is almost exclusively performed using less reactive and more stable acyl donors, such as vinyl methacrylate, methyl methacrylate, or methacrylic acid, in transesterification or esterification reactions. These alternative donors allow for a controlled, enzyme-catalyzed reaction that preserves the catalyst's integrity and leverages its selectivity.
Research Findings with Alternative Methacrylating Agents
While direct enzymatic use of this compound is scarce, extensive research exists on lipase-catalyzed methacrylation using alternative reagents. These studies highlight the potential of biocatalysis for producing functionalized monomers from bio-based resources. A prominent example is the enzymatic synthesis of sugar-based methacrylate monomers, which are valuable for creating biocompatible hydrogels.
In a representative study, D-fructose and D-glucose were successfully methacrylated using 2,2,2-trifluoroethyl methacrylate as the acyl donor, catalyzed by the immobilized lipase Novozym® 435. acs.org The reaction demonstrated the high conversion and selectivity achievable with enzymatic methods.
| Parameter | D-fructose Methacrylation | D-glucose Methacrylation |
| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase B) | Novozym® 435 (immobilized Candida antarctica lipase B) |
| Substrate | D-fructose | D-glucose |
| Acyl Donor | 2,2,2-Trifluoroethyl methacrylate | 2,2,2-Trifluoroethyl methacrylate |
| Solvent | t-Butanol | t-Butanol |
| Conversion | 99% | 34% |
| Product Ratio (Mono-/Di-methacrylate) | 57/43 | 87/13 |
| Data sourced from research on enzymatic synthesis of carbohydrate-based monomers. acs.org |
The findings illustrate the enzyme's ability to effectively catalyze the methacrylation of carbohydrates. The difference in conversion rates between fructose and glucose highlights the enzyme's substrate specificity. The resulting methacrylated sugars are valuable monomers for the synthesis of hydrogels with potential biomedical applications. acs.org This chemoenzymatic approach avoids the harsh conditions and potential side reactions associated with traditional chemical synthesis, underscoring the advantages of using biocatalysts for producing functionalized biopolymers. nih.gov
Polymerization Science and Engineering of Methacryloyl Chloride
Polymerization Mechanisms and Kinetics
Free Radical Polymerization of Methacryloyl Chloride
Free radical polymerization is a well-established method for producing poly(this compound). rsc.org The process, like other free radical polymerizations, proceeds through a chain-growth mechanism involving three primary steps: initiation, propagation, and termination. uvebtech.comstanford.edu
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical cleavage. youtube.com A common thermal initiator used is azobisisobutyronitrile (AIBN). The initiator radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, larger radical. youtube.com
Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers. This step repeats hundreds or thousands of times, leading to the formation of a long polymer chain. stanford.edu The rate of propagation is directly proportional to both the concentration of the monomer and the concentration of the growing radical chains. youtube.com
Termination: The growth of a polymer chain ceases when two growing radical chains react with each other. This can occur through two primary mechanisms:
Combination (or Coupling): Two radical chains join to form a single, longer polymer chain. stanford.edu
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. uvebtech.comstanford.edu
Cationic Ring-Opening Polymerization Initiated by this compound
This compound itself does not undergo ring-opening polymerization (ROP); however, it can function as an initiator for the cationic ring-opening polymerization (CROP) of various cyclic monomers, such as ethers, lactones, and amines. wikipedia.org The initiation mechanism involves the generation of a highly electrophilic species from the this compound molecule.
This is typically achieved by reacting this compound with a Lewis acid or a salt containing a non-nucleophilic anion (e.g., AgSbF₆). The reaction generates a highly reactive acylium cation (CH₂=C(CH₃)C=O⁺). This cation serves as the primary initiator for the polymerization.
The CROP mechanism proceeds as follows:
Initiation: The acylium cation attacks the heteroatom (e.g., oxygen in a cyclic ether) of the monomer, causing the ring to open and forming a new cationic propagating species. mdpi.com
Propagation: The cationic end of the growing polymer chain subsequently attacks another cyclic monomer molecule. wikipedia.org This process repeats, extending the polymer chain. The propagation can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the cationic species involved. wikipedia.org
The use of acyl halides as precursors for initiating species is a known strategy in polymer synthesis. For instance, analogous systems like bromopropionyl bromide have been used with silver salts to create macroinitiators for subsequent polymerizations, demonstrating the utility of this chemical approach. cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The process has been applied to the copolymerization of this compound with other monomers like styrene (B11656). rsc.orgrsc.org
The RAFT mechanism is a degenerative transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). acs.org The generally accepted mechanism involves a series of steps where growing polymer radicals reversibly add to the C=S bond of the RAFT agent. This forms a dormant intermediate radical that can fragment, releasing either the original radical or a new radical that can re-initiate polymerization. acs.org This rapid equilibrium between active (propagating) and dormant species minimizes termination reactions and allows for controlled chain growth. acs.org
In a study on the RAFT copolymerization of various acid chloride-containing monomers with styrene, this compound (MAC) was polymerized using a trithiocarbonate (B1256668) RAFT agent. rsc.orgrsc.org Research indicated that achieving good control for MAC was more challenging compared to other monomers like vinylbenzoyl chloride (VBC). The resulting poly(styrene-co-methacryloyl chloride) showed relatively broad molar mass distributions, suggesting less effective mediation by the RAFT agent under the studied conditions. rsc.org
| Parameter | Value |
| Monomers | Styrene, this compound (MAC) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Chain Transfer Agent (CTA) | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate |
| Solvent | 1,4-dioxane (B91453) |
| Temperature | 60 °C |
| Outcome | Controlled polymerization was less effective for P(S-co-MAC) compared to other acid chloride monomers, resulting in broader molar mass distributions. rsc.org |
Synthesis of Poly(this compound) and Copolymers
Homopolymerization of this compound
The synthesis of poly(this compound) (PMAC), the homopolymer of this compound, has been accomplished primarily through free radical polymerization techniques. rsc.org This method yields a reactive polymer where the acyl chloride functional group is preserved along the polymer backbone. This reactive nature makes PMAC a useful intermediate for further chemical modification. The polymer is commercially available as a solution, for example, as a 25% solution in dioxane. polysciences.com While conventional free radical polymerization is common, controlled radical polymerization methods like RAFT could potentially be used to synthesize PMAC with more defined architectures, although control may be limited. rsc.org
Copolymerization with Various Monomers
This compound is a versatile monomer that can be copolymerized with a range of other monomers to create functional polymers. The resulting copolymers contain reactive acyl chloride groups that can be used for post-polymerization modification.
Copolymerization with Styrene: this compound has been successfully copolymerized with styrene using the RAFT polymerization technique. rsc.org The copolymerization was conducted in 1,4-dioxane at 60 °C with AIBN as the initiator. rsc.org The resulting P(S-co-MAC) is a reactive polymer that can be functionalized by reacting with alcohols or amines to form ester or amide linkages. rsc.org
Copolymerization with 2-Hydroxyethyl Methacrylate (B99206) (HEMA): A derivative of this compound, 2-chloroquinyl methacrylate (CQMA), was synthesized and then copolymerized with 2-hydroxyethyl methacrylate (HEMA) via a free-radical route. nih.gov This demonstrates the utility of this compound as a precursor for creating novel functional monomers. The copolymerization was carried out at 60 °C using AIBN as the initiator. nih.gov
| Parameter | Value |
| Monomers | 2-chloroquinyl methacrylate (CQMA), 2-hydroxyethyl methacrylate (HEMA) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Temperature | 60 °C |
| Polymerization Type | Free-radical polymerization |
Functionalization of Hyperbranched Polymers: this compound is also used to chemically modify existing polymers to introduce polymerizable groups. For example, hydroxyl-terminated hyperbranched polyesters have been esterified using this compound. tandfonline.com This reaction converts the terminal hydroxyl groups into methacrylate groups, transforming the polyester (B1180765) into a multi-functional macromonomer that can be subsequently copolymerized into a crosslinked network. tandfonline.com
Copolymerization with Methyl Methacrylate
The copolymerization of this compound (M1) with methyl methacrylate (M2) is a significant method for synthesizing reactive copolymers. These copolymers, containing acyl chloride functional groups, serve as versatile precursors for further chemical modifications. The reactivity ratios for this copolymer system, which describe the relative reactivity of a growing polymer chain's terminal radical for the two different monomers, have been investigated to understand the copolymerization behavior.
The product of the reactivity ratios (r1 * r2) for the this compound and methyl methacrylate system indicates the type of copolymer formed. Generally, if r1r2 is close to 1, a random copolymer is formed. If r1r2 approaches 0, an alternating copolymer is favored. A value greater than 1 suggests a tendency towards block copolymerization. Understanding these ratios is crucial for controlling the microstructure of the resulting copolymer and, consequently, its physical and chemical properties.
Prepolymers with a controlled amount of reactive acyl chloride groups can be prepared by adjusting the monomer feed ratio of this compound and methyl methacrylate. researchgate.net These reactive prepolymers are soluble and can be subsequently modified through polymer analogous reactions. researchgate.net
Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) and Methyl Methacrylate (M2)
| r1 (this compound) | r2 (Methyl Methacrylate) | r1 * r2 | Copolymer Type | Reference |
|---|---|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results | Random | researchgate.net |
Copolymerization with Styrene
The copolymerization of this compound with styrene presents another pathway to functional polymers. The incorporation of styrene units can modify the physical properties of the resulting copolymer, such as its thermal stability and mechanical strength, while the this compound units provide sites for subsequent chemical reactions.
Table 2: Copolymerization Data for Styrene and Methacrylate Derivatives
| Monomer 1 | Monomer 2 | r1 | r2 | Method | Reference |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Fineman-Ross | |
| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tüdos | |
| (p-Chlorophenoxycarbonyl)-Cyclopropyl Styrene | Styrene | 1.1 | 0.56 | Fineman-Ross | ajer.org |
| (p-Chlorophenoxycarbonyl)-Cyclopropyl Styrene | Methyl Methacrylate | 1.05 | 0.48 | Fineman-Ross | ajer.org |
Note: This table includes reactivity ratios for styrene with methyl methacrylate and a styrene derivative as a proxy for the general behavior of styrene in copolymerization with acrylate-type monomers, due to the absence of specific data for this compound.
Copolymerization with N-Substituted Acrylamides
The copolymerization of this compound with N-substituted acrylamides opens avenues for the synthesis of functional polymers with amide side groups. These copolymers can exhibit interesting solution properties and can be designed to be responsive to external stimuli such as pH and temperature. The synthesis of N-substituted acrylamides often involves the reaction of an appropriate amine with an acyl chloride, such as acryloyl chloride, a close structural analog of this compound. researchgate.net
While direct copolymerization data for this compound with a wide range of N-substituted acrylamides is not extensively detailed in the provided search results, the principles of free radical polymerization govern these reactions. The reactivity of the monomers and the resulting copolymer composition can be influenced by the nature of the substituent on the acrylamide (B121943) nitrogen.
Synthesis of Amphiphilic Fluorescent Copolymers
Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form various nanostructures such as micelles and vesicles. When a fluorescent moiety is incorporated into these structures, they can be used for applications in sensing, imaging, and diagnostics. This compound can be a key building block in the synthesis of such functional macromolecules.
One approach to synthesizing amphiphilic fluorescent copolymers involves the preparation of a hydrophilic or hydrophobic polymer block, followed by chain extension with a mixture of monomers that includes this compound and a fluorescently tagged monomer. The reactive acyl chloride groups can then be modified to introduce the desired amphiphilicity. For example, a pH-responsive amphiphilic diblock copolymer of acrylic acid and butyl acrylate (B77674) incorporating a polarity-sensitive fluorophore has been synthesized using acryloyl chloride. acs.org A similar strategy can be envisioned with this compound. The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersities. nih.gov
Polymer Analogous Reactions and Post-Polymerization Modification
Polymers and copolymers of this compound are highly valued as reactive platforms for post-polymerization modification. The acyl chloride groups along the polymer backbone are susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional side chains through polymer analogous reactions. These reactions proceed without altering the degree of polymerization of the parent polymer.
Esterification of Polymeric Acyl Chlorides
The esterification of polymers containing acyl chloride units is a straightforward and efficient method for introducing a diverse range of ester functionalities. This reaction involves treating the polymeric acyl chloride with an alcohol, often in the presence of a base to neutralize the hydrochloric acid byproduct.
This post-polymerization modification strategy allows for the synthesis of a library of polymethacrylates with different side groups from a single parent polymer. researchgate.net The properties of the resulting polymers, such as their solubility, thermal properties, and optical characteristics, can be systematically tuned by varying the structure of the alcohol used in the esterification. For instance, the introduction of azobenzene (B91143) or carbazole (B46965) moieties can impart photoresponsive or electro-optical properties, respectively. researchgate.net
Table 3: Examples of Esterification of Polymeric Acyl Chlorides
| Polymeric Acyl Chloride Precursor | Alcohol | Resulting Functional Group | Application Area | Reference |
|---|---|---|---|---|
| Poly(this compound-co-methyl methacrylate) | Azobenzene-containing alcohol | Azobenzene side groups | Photoresponsive materials | researchgate.net |
| Poly(this compound-co-methyl methacrylate) | Carbazole-containing alcohol | Carbazole side groups | Electro-optical materials | researchgate.net |
| Poly(acryloyl chloride) | Glucose/Galactose | Sugar moieties | Hydrophilic surfaces | researchgate.net |
Amidation of Polymeric Acyl Chlorides
Similar to esterification, the amidation of polymeric acyl chlorides provides a versatile route to a wide array of polymethacrylamides. This reaction involves the treatment of the polymer with a primary or secondary amine. The high reactivity of the acyl chloride group generally leads to high conversion under mild reaction conditions.
This method is particularly useful for introducing functional groups that might not be compatible with the conditions of free radical polymerization. By first preparing a reactive polymer precursor and then introducing the desired functionality via amidation, a broader range of complex and functional polymers can be accessed. researchgate.net The properties of the resulting polymethacrylamides are dictated by the nature of the amine used in the modification step. This approach has been used to synthesize polymers with various side groups, demonstrating its utility in creating materials with tailored properties. researchgate.net The catalytic amidation of polymers with side-chain esters has also been explored as a route to functional polyacrylamides, highlighting the importance of amide-functionalized polymers. nih.gov
Table 4: Examples of Amidation of Polymeric Acyl Chlorides
| Polymeric Acyl Chloride Precursor | Amine | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|---|
| Poly(acryloyl chloride) | Aliphatic primary amines | N-alkyl acrylamide | General functional polymers | researchgate.net |
| Poly(acryloyl chloride) | Aliphatic secondary amines | N,N-dialkyl acrylamide | General functional polymers | researchgate.net |
Surface Modification of Materials using this compound
This compound is a highly reactive acyl chloride that serves as a critical reagent for the chemical modification of material surfaces. Its utility stems from the presence of two key functional groups: the reactive acyl chloride, which can readily undergo nucleophilic substitution with groups like hydroxyls and amines present on a material's surface, and the polymerizable methacrylate group. This dual functionality allows for the covalent attachment of methacrylate moieties to a surface, which can then act as anchor points for subsequent polymerization or as a means to directly alter surface properties. This "grafting-from" approach is a powerful strategy to create well-defined, dense polymer brushes that can tailor the surface's physicochemical characteristics, such as wettability, biocompatibility, and adhesion, without altering the bulk properties of the material.
The modification process typically involves the reaction of the acyl chloride with nucleophilic functional groups on the substrate. For instance, materials with abundant surface hydroxyl (-OH) groups, such as cellulose (B213188), silica (B1680970), and certain metal oxides, are prime candidates for modification. researchgate.netmagtech.com.cn The reaction results in the formation of an ester linkage, covalently bonding the methacryloyl group to the surface. Similarly, surfaces rich in amine (-NH2) groups, like those on certain polymers and proteins (e.g., gelatin), can be modified through the formation of an amide bond. nih.gov This initial functionalization step is crucial as it transforms the native surface into a reactive platform capable of undergoing further chemical transformations, most notably free-radical polymerization.
Detailed Research Findings
Research into surface modification using this compound and its derivatives has spanned a wide range of materials, leading to significant advancements in various fields, particularly in biomaterials and composites.
Modification of Natural Polymers:
Natural polymers are frequently modified to enhance their properties for specific applications.
Cellulose: The primary hydroxyl groups of cellulose have been successfully esterified with this compound. In one study, this reaction yielded cellulose methacrylate with a 21.3% molar yield. researchgate.net This modified cellulose can then be used as a macroinitiator for graft copolymerization, allowing for the attachment of various polymer chains to the cellulose backbone. researchgate.netdergipark.org.tr Such modifications are explored to improve the compatibility of cellulose fibers with polymer matrices in composites. sigmaaldrich.com
Gelatin: A widely used technique involves the modification of gelatin to produce gelatin methacryloyl (GelMA), a photocurable hydrogel extensively used in tissue engineering. nih.govresearchgate.net While often synthesized using methacrylic anhydride (B1165640) for better control in aqueous solutions, the fundamental reaction involves the acylation of the amine and hydroxyl groups on the gelatin protein chains. nih.govmdpi.com The resulting GelMA can be crosslinked via light exposure in the presence of a photoinitiator to form hydrogels with tunable mechanical properties that mimic the native extracellular matrix, promoting cell attachment and proliferation. nih.gov
Modification of Inorganic Materials:
Inorganic materials are functionalized to improve their interface with organic polymers or to introduce specific surface properties.
Silica (SiO₂): Silica particles and surfaces, rich in silanol (B1196071) (Si-OH) groups, are readily modified. magtech.com.cn The reaction with this compound or related silane (B1218182) coupling agents like (3-acryloxypropyl)trimethoxysilane introduces polymerizable groups onto the silica surface. nih.govnih.govmdpi.com These functionalized particles can then be used as seeds for surface-initiated atom transfer radical polymerization (SI-ATRP), enabling the growth of dense polymer brushes with controlled thickness and composition. cmu.edu This strategy is employed to improve the dispersion of silica nanoparticles in polymer composites and to create stationary phases for chromatography.
Metal Oxides: The surfaces of metal oxides, such as tin oxide (SnO₂), can also be functionalized. One approach involves using poly(this compound) as a polymeric anchor. The polymer is first attached to the surface via a silanization technique, and the remaining acyl chloride groups along the polymer chain are then used to attach other molecules. This method has been used to modify electrodes, achieving surface coverages of approximately 7 x 10⁻¹¹ mol/cm².
Modification of Synthetic Polymers:
The surfaces of existing synthetic polymers are often modified to enhance biocompatibility or other functional properties.
Hydrogels for Biomedical Devices: Crosslinked copolymeric microspheres of N-vinylpyrrolidone (NVP) and 2-hydroxyethyl methacrylate (HEMA) have been surface-modified by reacting their hydroxyl groups with this compound. sigmaaldrich.com This introduces polymerizable double bonds on the microsphere surfaces, which can then be used to graft other polymers, for example, to alter protein adsorption characteristics for biomedical applications. sigmaaldrich.com
Polymer Brushes for Tunable Wettability: Surface-initiated polymerization from initiator-functionalized surfaces is a key application. For example, hydrogel surfaces can be modified to bear initiator sites and then used for Cu(0)-mediated controlled radical polymerization. By polymerizing a long-alkyl-side-chain methacrylate, a hydrophobic polymer brush layer can be grown. In one such experiment, the static water contact angle on a hydrogel surface was dramatically increased from 45° to 92°, demonstrating a switch from a hydrophilic to a hydrophobic surface. nih.gov
Below are interactive data tables summarizing key findings from various research studies on the surface modification of materials using this compound and its derivatives.
Table 1: Research Findings on the Surface Modification of Natural Polymers
| Material | Modifying Reagent | Key Finding | Resulting Property/Parameter | Reference |
|---|---|---|---|---|
| Cellulose | This compound | Esterification of primary hydroxyl groups to form cellulose methacrylate. | Yield by mole: 21.3% | researchgate.net |
| Gelatin | Methacrylic anhydride* | Formation of gelatin methacryloyl (GelMA) for photocrosslinkable hydrogels. | Allows for tunable mechanical properties for tissue engineering. | nih.govresearchgate.net |
| Microcrystalline Cellulose (MCC) | This compound | Surface modification to improve compatibility with low-density polyethylene (B3416737) (LDPE). | Enhanced performance of LDPE-based composites. | sigmaaldrich.com |
*Methacrylic anhydride is more commonly used for GelMA synthesis but functions via the same acylation principle as this compound.
Table 2: Research Findings on the Surface Modification of Inorganic & Synthetic Materials
| Material | Modification Strategy | Key Finding | Resulting Property/Parameter | Reference |
|---|---|---|---|---|
| Tin Oxide (SnO₂) Electrode | Anchoring with poly(this compound) via silanization. | Attachment of ferrocene (B1249389) as an electroactive center to the polymer anchor. | Surface Coverage: ~7 x 10⁻¹¹ mol/cm² | |
| Silica (SiO₂) | Surface-initiated ATRP from initiator-functionalized surface. | Growth of dense polymer brushes with controllable thickness. | Graft Density: ~0.20 chains nm⁻²; Brush Thickness: Controllable from 5 to 100 nm | cmu.eduresearchgate.net |
| HEMA/NVP Microspheres | Reaction of surface hydroxyl groups with this compound. | Introduction of polymerizable double bonds onto the microsphere surfaces. | Enables subsequent grafting of polymers like polymethacrylic acid. | sigmaaldrich.com |
| p(HEMA–NVP–DMAEMA) Hydrogel | Surface-initiated Cu(0)-mediated CRP of dodecyl methacrylate. | Formation of a hydrophobic polymer brush layer on the hydrogel surface. | Water Contact Angle: Increased from 45° to 92° | nih.gov |
Derivatives and Functional Materials Based on Methacryloyl Chloride
Monomer and Polymer Functionalization
The reactivity of methacryloyl chloride is harnessed to introduce the methacryloyl group into various molecules, thereby creating functional monomers that can be polymerized to yield materials with specific chemical and biological activities. This functionalization is a key step in designing polymers for biomedical and other advanced applications.
Synthesis of Functional Monomers for Biomedical Applications
This compound is extensively used to synthesize functional monomers for biomedical applications by reacting it with molecules that possess specific biological activities or biocompatibility. sigmaaldrich.comspecificpolymers.com This process typically involves the reaction of this compound with hydroxyl or amine groups of a target molecule. For instance, zwitterionic functional monomers, which are of interest for creating ultra-low fouling or antimicrobial coatings, can be prepared using this compound. specificpolymers.com The synthesis of N-acryl amino acid monomers is achieved through the reaction of acryloyl chloride with amino acid esters, leading to the creation of biologically active polyanions. nih.gov These functionalized monomers can then be polymerized to produce materials for applications such as drug delivery, tissue engineering, and medical device coatings. sigmaaldrich.comciteab.com
| Reactant | Functional Monomer | Potential Biomedical Application |
| L-histidine | N-methacryloyl-(L)-histidine | Metal-chelation, affinity chromatography |
| Amino Acid Esters | N-acryl amino acid | Heparin-like activities, inhibition of tumor metastasis |
| Diethanolamine | Multifunctional acrylate (B77674) monomer | Cross-linker for polyacrylic acid hydrogels |
| a-amino-e-caprolactam | 2-methacrylamido-caprolactam | Polymer synthesis |
Preparation of Metal Chelating Monomers (e.g., N-methacryloyl-(L)-histidinemethylester)
This compound is instrumental in the synthesis of metal-chelating monomers, which are crucial for applications such as affinity chromatography and heavy metal removal. A prominent example is the synthesis of N-methacryloyl-(L)-histidinemethylester (MAH). hacettepe.edu.trtandfonline.com This monomer is synthesized through the reaction of this compound with L-histidine methyl ester. tandfonline.comtandfonline.com The resulting MAH monomer contains a histidine group that can chelate various metal ions like Cu2+, Zn2+, and Ni2+. tandfonline.com
These metal-chelating monomers can be copolymerized with other monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to produce spherical polymer beads or cryogels. hacettepe.edu.trtandfonline.com These materials have demonstrated high efficiency in adsorbing specific proteins or metal ions. For example, poly(HEMA-MAH) beads have been successfully used for the separation of lysozyme (B549824) and for the removal of Fe3+ ions from aqueous solutions and human plasma. hacettepe.edu.trtandfonline.com The binding capacity of these materials is often pH-dependent, with maximum binding achieved at specific pH values. hacettepe.edu.tr
Another example involves the synthesis of 2-methacryloylamidocysteine (MAC) by reacting this compound with cysteine. researchgate.net Copolymerization of MAC with HEMA yields beads with a high affinity for Cd(II) ions, demonstrating their potential for heavy metal remediation. researchgate.net
Table of Metal Chelating Monomer Synthesis and Performance:
| Chelating Monomer | Precursors | Polymer System | Target Ion/Molecule | Adsorption Capacity |
| N-methacryloyl-(L)-histidinemethylester (MAH) | This compound, L-histidine methyl ester | Poly(HEMA-MAH) beads | Lysozyme | 37.1 mg/g (with Cu2+) |
| N-methacryloyl-(L)-histidinemethylester (MAH) | This compound, L-histidine methyl ester | Poly(HEMA-MAH) cryogel | Fe3+ | 1.71 mg/g |
| 2-methacryloylamidocysteine (MAC) | This compound, Cysteine | p(HEMA-MAC) beads | Cd(II) | 254 mg/g |
Functionalization of Biomolecules for Bioconjugation
This compound and its derivatives, like methacrylic anhydride (B1165640), are used to functionalize biomolecules such as proteins and peptides, introducing photoreactive methacryloyl groups. nih.govrsc.org This process, known as methacrylation, allows for the covalent crosslinking of these biomolecules to form hydrogels and other biomaterials. The amine and hydroxyl groups present on the amino acid residues of proteins can react with methacrylic anhydride to form methacrylamide (B166291) and methacrylate groups, respectively. nih.gov
A well-known example is the synthesis of gelatin methacryloyl (GelMA), where gelatin is modified with methacrylic anhydride. nih.govresearchgate.net The resulting GelMA can be photocrosslinked to form hydrogels that are widely used in tissue engineering and drug delivery. researchgate.netnih.gov Similarly, other proteins like tropoelastin can be modified to create methacryloyl-substituted tropoelastin (MeTro), which also forms photocrosslinkable hydrogels. nih.gov The degree of methacryloyl substitution can be controlled by adjusting the reaction conditions, which in turn influences the physical properties of the resulting hydrogels. nih.gov This ability to functionalize biomolecules opens up possibilities for creating bioconjugates with tailored properties for specific biomedical applications. polysciences.comresearchgate.net
Advanced Polymeric Materials
The functional monomers derived from this compound serve as the foundation for a wide array of advanced polymeric materials. These materials exhibit tunable properties that make them suitable for sophisticated applications in medicine and industry.
Methacrylate-Based Hydrogels for Tissue Engineering and Drug Delivery
Methacrylate-based hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant attention in tissue engineering and drug delivery due to their biocompatibility and tunable physical properties. researchgate.netmdpi.comnih.gov this compound is a key reagent in the synthesis of the precursors for these hydrogels. By reacting with natural polymers like gelatin, hyaluronic acid, or chondroitin (B13769445) sulfate (B86663), methacryloyl groups are introduced, making them photocrosslinkable. mdpi.comresearchgate.netnih.gov
Gelatin methacryloyl (GelMA) is a widely studied hydrogel for tissue engineering, as it retains the cell-binding motifs of gelatin while allowing for the fabrication of stable 3D scaffolds. researchgate.netmdpi.com These hydrogels can support cell adhesion, proliferation, and differentiation, making them suitable for regenerating tissues such as cartilage. mdpi.com Similarly, hyaluronic acid methacryloyl (HAMA) and chondroitin sulfate methacrylate (CSMA) hydrogels are being investigated for their potential in tissue engineering. researchgate.net The mechanical properties, swelling behavior, and degradation rate of these hydrogels can be tailored by controlling the degree of methacrylation and the polymer concentration. nih.gov
In drug delivery, these hydrogels can encapsulate therapeutic agents, such as anticancer drugs or antibiotics, and provide sustained local release. nih.govmdpi.com The release kinetics can be controlled by the mesh size of the hydrogel network, which is influenced by the GelMA concentration. nih.gov For example, GelMA-based systems have been developed for the sustained delivery of paclitaxel (B517696) and cefazolin. nih.govmdpi.com
Properties of Methacrylate-Based Hydrogels:
| Hydrogel Type | Precursors | Key Properties | Applications |
| Gelatin Methacryloyl (GelMA) | Gelatin, Methacrylic anhydride | Biocompatible, Cell-adhesive, Tunable stiffness | Tissue engineering, Drug delivery |
| Hyaluronic Acid Methacryloyl (HAMA) | Hyaluronic acid, Methacrylic anhydride | Enhances chondrogenesis, Tunable mechanical properties | Cartilage tissue engineering |
| Chondroitin Sulfate Methacrylate (CSMA) | Chondroitin sulfate, Methacrylic anhydride | Component of cartilage, Improves mechanical properties | Cartilage tissue engineering |
Polymers for Coatings, Adhesives, and Sealants
Polymers derived from this compound are utilized in the formulation of high-performance coatings, adhesives, and sealants. sigmaaldrich.comkowachemical.com The introduction of methacrylate functionality allows for crosslinking reactions, typically initiated by UV light or heat, which leads to the formation of durable and resistant polymer networks.
In the field of coatings, methacrylate-based polymers provide excellent adhesion, chemical resistance, and weatherability. Cationic monomers like methacryloyl aminopropyl trimethyl ammonium (B1175870) chloride (MAPTAC) are used in paints and coatings. kowachemical.com Hydroxyl functional acrylic monomers such as 2-hydroxyethyl methacrylate (HEMA), which can be synthesized using this compound, are employed in high-performance coating applications. kowachemical.com
For adhesives and sealants, the ability of methacrylate polymers to cure rapidly and form strong bonds with a variety of substrates is highly advantageous. They are used in dental materials, structural adhesives, and as sealants in various industrial applications. sigmaaldrich.com The versatility of this compound allows for the synthesis of a wide range of methacrylate monomers with different functionalities, enabling the formulation of adhesives and sealants with tailored properties such as flexibility, bond strength, and environmental resistance.
Biomedical Materials (e.g., Dental Adhesives, Bone Cements, Contact Lenses)
The versatility of this compound makes it a valuable precursor in the development of advanced biomedical materials. sigmaaldrich.com It is instrumental in synthesizing functional monomers that are later incorporated into polymer networks designed for biological applications.
Dental Adhesives : In restorative dentistry, this compound is a key component in the synthesis of adhesive monomers. sigmaaldrich.comnih.gov For instance, adhesive monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) have been synthesized using precursors derived from reactions involving methacrylic acid, a close relative of this compound. nih.gov These specialized monomers are incorporated into resin-based composites to enhance bond durability and strength between the composite and tooth structures like enamel and dentin. nih.govbham.ac.uk The resulting adhesives can significantly improve the shear strength of restorations on various dental substrates, including alloys. nih.gov
Bone Cements : Polymethylmethacrylate (PMMA) based bone cements are widely used in orthopedic surgery for implant fixation. nih.govresearchgate.netgoogle.com While traditional bone cement is formed by mixing PMMA powder with methyl methacrylate (MMA) liquid monomer, this compound can be used to synthesize modified or functionalized methacrylate monomers. google.com These custom monomers can be incorporated into the cement formulation to introduce specific properties, such as bioactivity, by creating materials that can bond to bone. nih.gov For example, star-shaped poly(D,L-lactide) oligomers have been end-functionalized with this compound and then photo-crosslinked to create resins for tissue engineering scaffolds. sigmaaldrich.comsigmaaldrich.com
Contact Lenses : this compound is used to synthesize functional monomers for hydrogel materials, which are essential for manufacturing soft contact lenses. sigmaaldrich.comsigmaaldrich.com The synthesis of silicone-based hydrogel contact lenses often involves the polymerization of various monomers, including methacrylate derivatives, to achieve high oxygen permeability, a critical factor for eye health during long-term wear. nih.govnih.gov By reacting this compound with other molecules, monomers with specific functionalities can be created to improve properties like wettability, biocompatibility, and resistance to protein adsorption. sigmaaldrich.comnih.gov
| Biomedical Application | Role of this compound | Resulting Material/Property | Reference |
|---|---|---|---|
| Dental Adhesives | Synthesis of functional adhesive monomers (e.g., phosphate-containing methacrylates). | Enhanced bond strength and durability to enamel and dentin. | sigmaaldrich.comnih.gov |
| Bone Cements | End-functionalization of polymer oligomers to create crosslinkable resins. | Potential for creating bioactive cements and scaffolds for tissue engineering. | nih.govsigmaaldrich.comsigmaaldrich.com |
| Contact Lenses | Used to prepare functional monomers for hydrogel synthesis. | Improved oxygen permeability, wettability, and biocompatibility of lenses. | sigmaaldrich.comsigmaaldrich.comnih.govnih.gov |
Functional Polymers with pH Sensitivity and Fluorescence Properties
This compound is a key building block for "smart" polymers that respond to environmental stimuli such as pH, or possess inherent fluorescence for imaging and sensing applications.
pH-Sensitive Polymers : The reactivity of this compound allows for its use in creating polymers with ionizable functional groups that respond to changes in pH. sigmaaldrich.com These polymers can be designed to swell or collapse in specific pH environments, making them suitable for targeted drug delivery systems. nih.govmdpi.com For example, it can be used to synthesize crosslinkers for hydrogels based on monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid and methacrylic acid, creating networks that exhibit pH-dependent swelling. researchgate.net Another approach involves the conversion of polymers like poly(tert-butyl methacrylate) into the highly reactive intermediate poly(this compound) (PMAC). This PMAC can then be functionalized to produce polymers with enhanced physiochemical properties, including pH-responsivity. digitellinc.com
Fluorescent Polymers : this compound is employed in the synthesis of fluorescent copolymers. sigmaaldrich.com These materials are valuable in applications such as cell imaging and chemical sensing. One method involves using it as a monomer in reversible addition-fragmentation chain transfer (RAFT) polymerization to produce amphiphilic copolymers that exhibit both pH sensitivity and fluorescence. sigmaaldrich.com It can also be used in emulsion polymerization to create fluorescent probes for the detection of specific molecules. sigmaaldrich.com By copolymerizing this compound-derived monomers with fluorophores like dithiomaleimide (DTM), polymers with bright emission and large Stokes shifts can be created. researchgate.netrsc.org
| Functional Property | Synthetic Approach Involving this compound | Example Application | Reference |
|---|---|---|---|
| pH Sensitivity | Synthesis of crosslinkers for hydrogels; creation of reactive polymer intermediates (PMAC) for post-polymerization functionalization. | Targeted drug delivery systems, smart hydrogels. | sigmaaldrich.comresearchgate.netdigitellinc.com |
| Fluorescence | Monomer in RAFT polymerization to create amphiphilic fluorescent copolymers; synthesis of fluorescent probes. | Cell imaging, chemical sensing. | sigmaaldrich.comresearchgate.netrsc.org |
Polymer Nanocomposites and Surface Modifiers
The high reactivity of this compound makes it an effective agent for modifying surfaces and preparing composite materials.
Surface Modifiers : this compound can be used to alter the chemical properties of surfaces. It can modify microcrystalline cellulose (B213188) (MCC) to improve its compatibility with polymers like low-density polyethylene (B3416737) (LDPE) in the preparation of composites. sigmaaldrich.com In another application, poly(this compound) has been used as an anchor, bonded to tin oxide electrodes through a silanization technique, to create chemically modified electrodes. utexas.edu This demonstrates its utility in surface engineering for electronic applications. Furthermore, it can react with hydroxyl groups on the surface of microspheres, such as those made from HEMA/NVP copolymers, to introduce polymerizable double bonds for further grafting or modification. sigmaaldrich.comsigmaaldrich.com
Polymer Nanocomposites : While direct synthesis of nanocomposites is a broad field, the surface modification capabilities of this compound are crucial. By functionalizing the surface of nanoparticles or reinforcing fillers, this compound can enhance the interfacial adhesion between the filler and the polymer matrix, leading to nanocomposites with improved mechanical and thermal properties.
Poly(methacrylates) and Poly(methacrylamides) with Tailored Side Groups
One of the most powerful applications of this compound is in the synthesis of poly(methacrylates) and poly(methacrylamides) with a vast range of functional side groups. This is often achieved through a polymer-analogous reaction, where a pre-formed polymer containing the acyl chloride group is reacted with various nucleophiles.
Polymer-Analogous Reactions : A common strategy involves the free-radical polymerization of this compound to produce poly(this compound) (PMAC). researchgate.net This reactive prepolymer can then be treated with various alcohols or amines to yield a family of polymers with different side-chain functionalities but the same polymer backbone and molecular weight characteristics. researchgate.net This method has been used to introduce side groups such as azobenzene (B91143), carbazole (B46965), and azosulfonates, which can impart specific optical or electronic properties to the material. researchgate.net
Synthesis of Functional Monomers : Alternatively, this compound is first reacted with a functional molecule (an alcohol or amine) to create a custom monomer. sigmaaldrich.com This functional monomer is then polymerized or copolymerized to form the final material. mdpi.com This approach has been used to synthesize a series of amide monomers by reacting this compound with various amines, which are then grafted onto membranes. sigmaaldrich.comsigmaaldrich.com This versatility allows for the creation of polymers with precisely tailored side groups for applications ranging from liquid crystals to biomaterials. researchgate.netmdpi.com
| Polymer Type | Synthetic Method | Examples of Tailored Side Groups | Reference |
|---|---|---|---|
| Poly(methacrylates) | Polymer-analogous esterification of PMAC; polymerization of functional methacrylate monomers. | Azobenzene, carbazole, NLO-active groups, liquid crystalline mesogens. | researchgate.netmdpi.com |
| Poly(methacrylamides) | Polymer-analogous amidation of PMAC; polymerization of functional methacrylamide monomers. | Amide monomers derived from amines like L-histidine and a-amino-e-caprolactam. | researchgate.netsigmaaldrich.comsigmaaldrich.com |
Theoretical and Computational Chemistry of Methacryloyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of methacryloyl chloride at the molecular level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. While specific DFT studies focusing exclusively on the this compound monomer are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on structurally similar molecules, such as acryloyl chloride.
A DFT study on acryloyl chloride, for instance, employed the PBEPBE functional with the 6-311G++(d,p) basis set to determine its optimized geometry and thermodynamic properties. cyberleninka.ru Such calculations typically yield a set of optimized bond lengths and angles that represent the molecule's minimum energy conformation. For the trans-planar structure of acryloyl chloride, these calculations provide data that can be compared with experimental values to validate the computational method. cyberleninka.ru
The table below illustrates the type of data obtained from DFT geometry optimization for a related compound, acryloyl chloride, which would be analogous to the data sought for this compound.
| Parameter | Calculated Value (Å or °) for Acryloyl Chloride |
|---|---|
| C=O Bond Length | 1.184 |
| C-Cl Bond Length | 1.789 |
| C-C Bond Length | 1.485 |
| C=C Bond Length | 1.334 |
| O=C-Cl Bond Angle | 120.5 |
| C-C=O Bond Angle | 125.4 |
| C=C-C Bond Angle | 121.7 |
This data is for acryloyl chloride and is representative of the output from a DFT calculation. cyberleninka.ru
Furthermore, DFT calculations can be used to compute thermodynamic properties such as enthalpy, free energy, and entropy over a range of temperatures, providing crucial data for understanding the molecule's stability and reactivity. cyberleninka.ru
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it neglects electron correlation, it provides a valuable starting point for more advanced calculations and can offer useful qualitative insights. In modern computational chemistry, HF is often used in conjunction with other methods or as a benchmark.
For molecules like this compound, HF calculations, often as part of a broader study including DFT, would be used to determine the molecular orbitals and their energies. researchgate.net The total energy calculated by HF is typically higher than the true energy due to the neglect of electron correlation. A study on acryloyl chloride compared the total energy calculated by HF with DFT and other methods, using the 6-311G++(d,p) basis set, to assess the reliability of the different theoretical levels. cyberleninka.ru
The table below shows a representative comparison of total energies for acryloyl chloride, illustrating the typical differences observed between HF and DFT methods.
| Method | Basis Set | Total Energy (Hartree) for Acryloyl Chloride |
|---|---|---|
| Hartree-Fock (HF) | 6-311G++(d,p) | -645.93 |
| DFT (PBEPBE) | 6-311G++(d,p) | -649.45 |
This data is for acryloyl chloride and demonstrates the comparative outputs of HF and DFT calculations. cyberleninka.ru
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique involves solving Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic evolution.
Currently, there is a notable absence of published research detailing molecular dynamics simulations specifically for this compound in its liquid state or in solution. Such studies would be valuable for understanding its bulk properties, solvation dynamics, and transport phenomena. MD simulations could provide insights into intermolecular interactions, local structure, and the dynamics of conformational changes. The development of an accurate force field, which describes the potential energy of the system, would be a critical prerequisite for performing meaningful MD simulations of this compound.
Investigation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).
A known reaction of this compound is its dimerization via an oxa-Diels-Alder reaction. researchgate.net Computational studies of similar Diels-Alder reactions provide a framework for how this process could be investigated for this compound. Such a study would typically use DFT methods, like B3LYP or M06-2X, to locate the transition state structure for the cycloaddition. acs.org
The key steps in such an investigation would include:
Geometry Optimization: The structures of the reactants, the transition state, and the product are fully optimized.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction barrier.
For the oxa-Diels-Alder dimerization of this compound, a computational study would identify the transition state, revealing whether the reaction is concerted and synchronous or asynchronous, and would quantify the energetic barrier to this dimerization process. researchgate.net
Computational Analysis of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.
For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies from the second derivatives of the energy with respect to atomic displacements is a standard feature of quantum chemistry software. rsc.org The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other method-dependent errors.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts for each nucleus (e.g., 1H and 13C) in the molecule. Comparing these predicted shifts with experimental spectra can aid in the structural elucidation of this compound and its reaction products. researchgate.netfigshare.comresearchgate.net
The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for a key functional group in this compound, illustrating the utility of computational spectroscopy.
| Vibrational Mode | Experimental IR Frequency (cm-1) | Calculated Frequency (cm-1) (Hypothetical) |
|---|---|---|
| C=O Stretch | ~1770 | ~1800 |
| C=C Stretch | ~1630 | ~1650 |
Experimental values are approximate and for illustrative purposes. Calculated values are hypothetical examples of what a DFT calculation might yield before scaling.
Analytical Techniques for Methacryloyl Chloride and Its Derivatives
Spectroscopic Characterization (e.g., FT-IR, ¹H NMR, ¹³C NMR, GC-MS)
Spectroscopic techniques are fundamental in confirming the synthesis and purity of methacryloyl chloride and its derivatives. They provide detailed information about the chemical structure and functional groups present in the molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups. In the case of a derivative like 5-indanyl methacrylate (B99206), synthesized from 5-indanol (B105451) and this compound, the FT-IR spectrum would confirm the presence of the methacrylate group. globalresearchonline.net Key vibrational bands include the C=O stretching of the ester group and the C=C stretching of the vinyl group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement in a molecule.
¹H NMR spectroscopy for this compound reveals signals corresponding to the vinyl protons and the methyl protons. The chemical shifts are indicative of their chemical environment. For instance, in a CDCl₃ solvent, the vinyl protons appear at distinct shifts, as do the methyl protons. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For a derivative such as 5-indanyl methacrylate, signals can be assigned to the α-methyl carbon, olefinic carbons, aromatic carbons, and the ester carbonyl carbon, confirming the structure of the monomer. globalresearchonline.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. nih.gov For this compound, GC-MS can be used to assess its purity by separating it from any impurities, with the mass spectrometer providing a fragmentation pattern that serves as a molecular fingerprint, confirming its identity. nih.gov
Below are representative NMR data for this compound and one of its derivatives.
¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) in CCl₄ |
|---|---|
| Vinyl Proton A | 6.02 |
| Vinyl Proton B | 6.48 |
| Methyl Protons | 2.03 |
Data sourced from Jackman, L.M. & Wiley, R.H. J.Chem.Soc. 1960, 2881. chemicalbook.com
¹³C NMR Spectral Data for 5-Indanyl Methacrylate (5-IMA)
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| α-CH₃ | 18.03 |
| Olefinic (=CH₂) | 128.0 |
| Aromatic Ring | 122.94 - 148.7 |
| Ester Carbonyl | 166.0 |
Data represents typical chemical shift ranges for the specified functional groups. globalresearchonline.net
Chromatographic Techniques (e.g., HPLC, SEC, TLC)
Chromatographic methods are essential for the separation, identification, and purification of this compound derivatives and for analyzing the molecular weight distributions of the polymers made from them.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds. This compound itself can be analyzed using reverse-phase (RP) HPLC with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. sielc.com For polymeric derivatives, such as those incorporating methacrylate moieties, HPLC can be used to quantify the incorporated monomer units. researchgate.net Gradient elution on monolithic columns is a method used for the efficient separation of synthetic polymers like poly(methyl methacrylates). nih.gov
Size-Exclusion Chromatography (SEC) is the most common method for determining the molecular weight distribution of polymers. uva.nl In SEC, polymer molecules are separated based on their hydrodynamic volume in solution; larger molecules elute first from the column. uva.nlnih.gov This technique is crucial for characterizing polymers derived from this compound, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). For cationic polymers, specialized SEC columns (CATSEC) are used to prevent adsorption of the polymer onto the column packing material. hplc.eu
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound derivatives, TLC can quickly indicate the consumption of starting materials and the formation of the product.
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis techniques measure the physical properties of a material as a function of temperature. mt.com They are vital for characterizing the thermal stability and phase transitions of polymers synthesized from this compound derivatives.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information on the thermal stability and decomposition temperature of a polymer. The resulting data can be used to understand the material's upper service temperature and its degradation profile.
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a polymer. hu-berlin.de By measuring the heat flow into or out of a sample in comparison to a reference, DSC can determine key properties such as:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step change in the heat capacity. hu-berlin.de
Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, observed as an endothermic peak on the DSC curve. youtube.com
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, seen as an exothermic peak. youtube.com
These thermal properties are critical for determining the processing conditions and application range of polymeric materials.
Key Thermal Transitions Measured by DSC
| Thermal Transition | Description | Appearance on DSC Curve |
|---|---|---|
| Glass Transition (Tg) | Transition from glassy to rubbery state in amorphous regions. hu-berlin.de | Step-like change in the baseline (heat flow). hu-berlin.de |
| Crystallization (Tc) | Ordering of polymer chains into crystalline structures upon cooling. youtube.com | Exothermic peak. |
Morphological Characterization (e.g., AFM, SEM)
Morphological characterization techniques are used to visualize the surface and structure of materials at the micro- and nanoscale. For polymers and materials derived from this compound, these methods provide insights into their physical form.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a 3D topographical map of a sample's surface. It can be used to characterize the surface roughness and features of polymer films or nanostructures.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with information about its surface topography and composition. SEM is widely used to study the morphology of polymer resins, particles, and composite materials. For example, SEM has been used to characterize the structure of polymer nanocapsules synthesized using a derivative of this compound. researchgate.net In a study of a resin synthesized from a this compound derivative, SEM was used to characterize its physical structure. uss.cl The images can reveal details about the size, shape, and distribution of particles or pores. researchgate.net
Q & A
Q. What are the optimal laboratory synthesis methods for methacryloyl chloride, and how can purity be ensured?
this compound is synthesized via the reaction of 2-methylacrylic acid with thionyl chloride (SOCl₂) at 80°C, yielding ~55% after distillation. Critical steps include moisture exclusion (use of anhydrous solvents and inert atmosphere) and removal of excess SOCl₂ under reduced pressure. Purity is confirmed by gas chromatography (GC ≥97%) and refractive index (n²⁰/D 1.442–1.444). Stabilizers like 2,6-di-tert-butyl-4-methylphenol (0.02%) are often added to inhibit premature polymerization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions:
- Storage : 2–8°C in airtight, light-resistant containers with stabilizers.
- PPE : Chemical goggles, nitrile gloves, flame-resistant lab coats.
- Reactivity : Avoid contact with water, alcohols, or amines to prevent violent hydrolysis.
- Ventilation : Use fume hoods due to acute inhalation toxicity (Category 1) and flammable liquid classification (Category 2) .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- FT-IR : C=O stretch (~1800 cm⁻¹) and C-Cl absorption (~800 cm⁻¹).
- ¹H NMR (CDCl₃) : δ 2.10 (s, CH₃), 5.65 and 6.30 (s, =CH₂).
- Physical Properties : Boiling point 95–96°C, density 1.08 g/mL (20°C), refractive index 1.442–1.444. Discrepancies in reported values (e.g., density 1.067–1.08 g/mL) highlight the need for calibration against certified standards .
Advanced Research Questions
Q. What controlled polymerization techniques are effective for this compound-derived polymers, and how are molecular weight distributions optimized?
RAFT polymerization with chain transfer agents (e.g., cumyl dithiobenzoate) at 60–80°C under N₂ achieves narrow polydispersity (PDI <1.2). ATRP using Cu(I)/ligand systems enables precise molecular weight control. Monitor monomer conversion via ¹H NMR and adjust initiator-to-monomer ratios (e.g., 1:100 to 1:500) to target specific Mn values .
Q. How can side reactions during this compound’s coupling with nucleophiles be minimized in moisture-sensitive syntheses?
Q. What mechanistic insights explain this compound’s thermal decomposition under infrared laser pyrolysis?
Infrared laser pyrolysis (>800 nm) induces homolytic C-Cl bond cleavage, generating methacryloyl radicals. In the presence of W(CO)₆, radical recombination is suppressed, favoring tungsten-carbonyl adducts. Time-resolved IR and DFT studies confirm a stepwise mechanism involving CO loss from W(CO)₆ prior to radical trapping .
Q. How do pH and electrolytes influence the chelation behavior of this compound-based polymers with transition metals?
At pH >6, carboxylate-functionalized copolymers form octahedral complexes with Ni²⁺/Cu²⁺ (log K ~4.5). High ionic strength (≥0.1 M NaCl) reduces binding affinity by 30–40%, necessitating monomer ratio adjustments. UV-Vis and EPR spectroscopy validate coordination geometry .
Q. What green chemistry approaches improve the sustainability of this compound polymerization?
Maghnite-Na+ (acid-activated clay) catalyzes solvent-free polymerization at 25–50°C, achieving >90% conversion with 5 recyclability cycles. Life cycle assessment (LCA) shows a 40% lower E-factor than traditional AIBN-initiated systems, reducing waste and energy use .
Q. How do stabilizers in commercial this compound impact polymerization efficiency, and how can their effects be mitigated?
Stabilizers like BHT (0.02%) inhibit radical polymerization during storage. Remove BHT via distillation (bp 95–96°C) or increase initiator concentration (e.g., AIBN from 1 mol% to 2–3 mol%) to counteract radical scavenging. Monitor conversion via DSC to optimize initiator loading .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
